6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone
Description
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-2-32-18-11-9-17(10-12-18)29-22-21(25-26-29)23(31)27(15-24-22)14-20(30)28-13-5-7-16-6-3-4-8-19(16)28/h3-4,6,8-12,15H,2,5,7,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXHUBRDXYJIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone is a member of the triazolo[4,5-d]pyrimidinone class and has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer, anti-inflammatory, and other therapeutic effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring fused with a pyrimidinone moiety, which is known to contribute to various biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidinones exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to the target compound have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range. Specifically, a related compound was noted for its ability to induce apoptosis in these cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | A549 | 5.0 | Apoptosis induction |
| Example B | MCF-7 | 3.5 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo derivatives has also been explored:
- In Vivo Models : In animal models, related compounds have demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6. The target compound is expected to exhibit similar properties based on structural analogies .
Antimicrobial Activity
Triazolo derivatives have shown promise in antimicrobial studies:
- Bacterial Inhibition : Compounds structurally similar to the target have been evaluated against various bacterial strains. For example, one study reported significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL .
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving a series of triazolo[4,5-d]pyrimidinones showed that modifications at the 3-position significantly enhanced anticancer activity. The compound's ability to inhibit Aurora kinase was highlighted as a key mechanism for its anticancer effects . -
Case Study on Anti-inflammatory Effects :
In a rat model of arthritis, a related compound demonstrated a reduction in paw swelling and joint inflammation compared to controls. This suggests that the target compound may possess similar anti-inflammatory properties .
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Here are some key findings:
- Antimicrobial Activity : Studies have shown that derivatives similar to this compound possess significant antibacterial properties against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their efficacy against Gram-negative bacteria .
- Anticancer Potential : Preliminary in vitro studies suggest that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell cycle regulation and apoptosis. In silico docking studies have indicated strong binding affinities to key proteins involved in cancer progression .
Antimicrobial Efficacy
A study published in RSC Advances highlighted several synthesized quinoline derivatives, including those based on similar structures to the target compound. These derivatives were screened for antimicrobial activity using standard methods, revealing minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .
Anticancer Activity
In another investigation focusing on triazolo-pyrimidine derivatives, compounds structurally related to the target were evaluated for their anticancer properties. The results demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a promising avenue for cancer treatment .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Triazolo[4,5-d]pyrimidinone vs. Thiazolo[3,2-b]-1,2,4-triazinone
- Similarity: Molecular overlay studies indicate >60% structural similarity between triazolo[4,5-d]pyrimidinone and thiazolo[3,2-b]-1,2,4-triazinone nuclei, suggesting comparable spatial and electronic profiles .
- Divergence: The thiazolo-triazinone core lacks the pyrimidinone oxygen, reducing hydrogen-bond acceptor capacity. This difference may impact target selectivity in kinase inhibition .
Triazolo[4,5-d]pyrimidinone vs. Thieno[2,3-b]pyridin-4(7H)-one
- Thieno-fused analogs (e.g., compound 5 in ) replace the triazole ring with a thiophene, altering electron distribution and reducing nitrogen-rich pharmacophoric features .
Substituent Modifications
Position 3 Substituents
Position 6 Substituents
Q & A
Q. What are the key structural features of the compound, and how do they influence its reactivity and biological activity?
- Methodological Answer : The compound’s core structure includes a triazolo[4,5-d]pyrimidinone scaffold, a 4-ethoxyphenyl group at position 3, and a 3,4-dihydroquinoline-derived ketone side chain at position 5. The triazolopyrimidinone moiety is electron-deficient, making it reactive in nucleophilic substitution or cycloaddition reactions. The 4-ethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the quinoline side chain may contribute to π-π stacking interactions in biological targets. Structural analysis should begin with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm connectivity, followed by computational modeling (e.g., DFT) to predict electronic properties .
Q. What are the standard synthetic routes for this compound, and what critical intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazolo[4,5-d]pyrimidinone core via cyclocondensation of 5-aminotriazole with a substituted malonic acid derivative under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2 : Introduction of the 4-ethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution using a pre-functionalized aryl halide.
- Step 3 : Attachment of the quinoline side chain through a ketone linker using a Michael addition or alkylation reaction.
Key intermediates include the triazolopyrimidinone core (verified by IR and melting point) and the quinoline-ethyl ketone precursor (characterized by LC-MS) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, CDK2) via fluorescence-based assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Use DMSO as a solvent control and validate results with triplicate replicates .
Advanced Research Questions
Q. How can synthetic yield be optimized for the triazolo[4,5-d]pyrimidinone core under sterically hindered conditions?
- Methodological Answer : Steric hindrance from the 4-ethoxyphenyl group may reduce cyclization efficiency. Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to lower activation energy.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and compare yields across conditions .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Contradictions may arise from assay-specific interference (e.g., compound fluorescence in kinase assays) or off-target effects. Steps:
- Dose-Response Curves : Confirm activity across a wider concentration range.
- Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding.
- Metabolite Analysis : Use LC-MS to identify degradation products that may alter activity.
Reference theoretical frameworks (e.g., structure-activity relationship models) to contextualize results .
Q. What advanced techniques are recommended for elucidating the compound’s binding mode with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding interactions. Requires high-purity compound (>98%) and optimized crystallization conditions (PEG buffers, cryoprotection) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K_d) using a Biacore system.
- Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100 ns trajectories using AMBER or GROMACS to identify stable binding conformations .
Data Analysis and Experimental Design
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modifications : Synthesize derivatives with variations in the quinoline side chain (e.g., alkyl vs. aryl substituents) and triazolopyrimidinone substituents (e.g., halogens, methoxy groups).
- Biological Testing : Prioritize assays aligned with hypothesized mechanisms (e.g., kinase inhibition for antitumor activity).
- Statistical Analysis : Use multivariate regression (e.g., partial least squares) to correlate structural descriptors (logP, polar surface area) with activity. Include negative controls (e.g., scaffold-only analogs) .
Q. What strategies mitigate batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Purification Protocols : Standardize column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures).
- Quality Control : Require ≥95% purity (HPLC) and consistent ¹H NMR spectra for all batches .
Tables for Key Data
Table 1 : Comparative Reactivity of Triazolopyrimidinone Derivatives
| Substituent Position | Reaction Yield (%) | Solvent System | Catalyst | Reference |
|---|---|---|---|---|
| 3-(4-Ethoxyphenyl) | 62 | DMF | None | |
| 3-(4-Fluorophenyl) | 78 | DMSO | ZnCl₂ |
Table 2 : Preliminary Biological Activity Data
| Assay Type | IC₅₀ (μM) | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Antimicrobial (MIC) | 12.5 | S. aureus | |
| Kinase Inhibition | 0.45 | EGFR | |
| Cytotoxicity (MTT) | 8.2 | HeLa |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
